1,5-Dibromooctane (CAS 17912-17-3) is an asymmetric aliphatic dihalide characterized by an eight-carbon chain with bromine atoms at the primary (C1) and secondary (C5) positions. In industrial and advanced laboratory settings, it is primarily procured as a bifunctional electrophile for the synthesis of 2-propylpiperidine derivatives and as a specialized cross-linking agent for advanced polymer architectures, such as anion exchange membranes. Its value proposition rests on two structural features: the exact 1,5-spacing of the halogens, which geometrically dictates six-membered heterocycle formation, and the differential reactivity of its primary versus secondary bromide, which enables controlled, stepwise functionalization [1].
Substituting 1,5-dibromooctane with symmetrical isomers like 1,8-dibromooctane or closely related chain lengths like 1,4-dibromooctane fundamentally alters the chemical outcome, making them non-interchangeable in procurement. Symmetrical terminal dihalides lack the SN2 reactivity differential present in 1,5-dibromooctane, leading to statistical mixtures of mono- and di-substituted products that require extensive purification. Furthermore, in cyclization reactions, altering the halogen spacing directly changes the resulting heterocycle; using 1,4-dibromooctane yields a five-membered pyrrolidine ring rather than the targeted six-membered piperidine ring. Finally, substituting the bromides with chlorides (e.g., 1,5-dichlorooctane) drastically reduces leaving group ability, requiring harsh thermal conditions that can degrade sensitive pharmaceutical intermediates or polymer backbones [1].
1,5-Dibromooctane features distinct primary (C1) and secondary (C5) bromides. In nucleophilic substitution reactions, the primary bromide reacts significantly faster due to lower steric hindrance. This allows for controlled mono-functionalization at the C1 position. In contrast, the procurement substitute 1,8-dibromooctane possesses two identical primary bromides, which react at equal rates, resulting in a statistical mixture of unreacted, mono-substituted, and di-substituted products unless a massive stoichiometric excess of the nucleophile is used [1].
| Evidence Dimension | Mono-substitution selectivity (Primary vs Secondary) |
| Target Compound Data | High differential reactivity enabling stepwise mono-adduct isolation |
| Comparator Or Baseline | 1,8-dibromooctane (Zero differential; identical primary bromides) |
| Quantified Difference | Controlled stepwise reaction vs. statistical product mixture |
| Conditions | Standard nucleophilic amination or etherification |
Eliminates the need for large reagent excesses and simplifies downstream purification in asymmetric bifunctional syntheses.
The 1,5-spacing of the leaving groups in 1,5-dibromooctane strictly dictates the formation of a six-membered piperidine ring (with a propyl side chain) upon double nucleophilic substitution with primary amines or ammonia. Substituting with 1,4-dibromooctane forces the formation of a five-membered pyrrolidine ring (with a butyl side chain). Meanwhile, 1,8-dibromooctane fails to form a stable small ring under identical conditions, instead favoring intermolecular oligomerization or macrocycle formation [1].
| Evidence Dimension | Cyclization Product Geometry |
| Target Compound Data | 6-membered piperidine ring (2-propylpiperidine core) |
| Comparator Or Baseline | 1,4-dibromooctane (5-membered pyrrolidine ring core) |
| Quantified Difference | 100% shift in heterocycle core structure |
| Conditions | Double nucleophilic substitution with ammonia/amines |
Essential for the targeted procurement of precursors for specific piperidine-based APIs where ring size is non-negotiable.
In the synthesis of cross-linked norbornene-type anion exchange membranes (AEMs), 1,5-dibromooctane provides efficient quaternization of tertiary amines at moderate temperatures. The bromide leaving groups are significantly more labile than chlorides. Utilizing the comparator 1,5-dichlorooctane requires substantially higher temperatures or prolonged reaction times to achieve the same degree of cross-linking, which risks the thermal degradation of the polymer backbone or premature Hoffman elimination of the formed quaternary ammonium groups [1].
| Evidence Dimension | Halogen Displacement Conditions |
| Target Compound Data | Moderate temperature amination (bromide leaving group) |
| Comparator Or Baseline | 1,5-dichlorooctane (Requires high-temperature forcing conditions) |
| Quantified Difference | Significant reduction in required thermal activation for quaternization |
| Conditions | Quaternary ammonium polymer cross-linking |
Preserves the structural integrity of sensitive polymer backbones by allowing milder cross-linking conditions during membrane manufacturing.
1,5-Dibromooctane is the required precursor when the exact 1,5-spacing is necessary to simultaneously form a 6-membered piperidine ring and a propyl tail via double nucleophilic substitution with ammonia or primary amines (e.g., in the synthesis of coniine derivatives). Substitutes like 1,4-dibromooctane cannot be used as they yield pyrrolidine rings [1].
Ideal for workflows requiring the sequential attachment of two different functional groups. The differential SN2 reactivity between the primary (C1) and secondary (C5) bromides allows chemists to perform controlled mono-functionalization without the complex protection/deprotection steps or statistical yield losses associated with symmetrical dihalides like 1,8-dibromooctane [2].
Procured as an aliphatic cross-linker in the production of norbornene-type AEMs for fuel cells. Its bromide leaving groups allow for efficient quaternization at moderate temperatures, preventing the thermal degradation that would occur if less reactive dichloro-analogs were used [3].